

Comparative Environmental Fate & Impact Guide: 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-(2,6-Dimethylphenoxy)acetone

CAS No.: 53012-41-2

Cat. No.: B134477

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Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a critical ether intermediate primarily utilized in the synthesis of the anti-arrhythmic drug Mexiletine.^{[1][2]} Unlike its precursor, 2,6-Dimethylphenol (2,6-DMP), which is a well-characterized aquatic toxicant, the environmental fate of the acetone derivative is governed by the stability of its ether linkage and the photoreactivity of its ketone moiety.

This guide provides a comparative technical analysis for researchers and environmental safety officers. It contrasts the physicochemical behavior of **1-(2,6-Dimethylphenoxy)acetone** against its parent phenol and structural analogues, establishing a predictive model for its persistence, mobility, and toxicity.

Part 1: Physicochemical Comparative Analysis

To predict environmental transport, we compare the subject molecule against 2,6-Dimethylphenol (its primary degradation product) and Phenoxyacetone (structural baseline).

Key Insight: The conversion of the phenolic hydroxyl group to an ether-ketone significantly increases lipophilicity (Log Kow) while reducing water solubility and vapor pressure. This suggests that **1-(2,6-Dimethylphenoxy)acetone** will partition more strongly into sediment and organic matter than its precursor.

Table 1: Comparative Physicochemical Profile[2][3]

| Property | 1-(2,6-Dimethylphenoxy)acetone | 2,6-Dimethylphenol (Precursor) | Phenoxyacetone (Analog) | Impact on Fate |
|------------------|--------------------------------|--------------------------------|-------------------------|---|
| CAS No. | 53012-41-2 | 576-26-1 | 598-31-2 | — |
| Mol. Weight | 178.23 g/mol | 122.16 g/mol | 150.18 g/mol | Heavier molecule reduces volatility. |
| Log Kow | 2.36 (Est.)[3] | 2.36 | 1.42 | Moderate bioaccumulation potential; higher sediment binding than analogs. |
| Water Solubility | ~600 mg/L (Est.) | 6,050 mg/L (Exp.)[3] | Soluble | Reduced solubility limits rapid aqueous dispersion compared to precursor. |
| Vapor Pressure | Low (<0.1 mmHg @ 25°C) | 0.22 mmHg @ 25°C | Moderate | Low volatilization risk from water surfaces. |
| pKa | Non-ionizable | 10.6 | Non-ionizable | Remains neutral at environmental pH; no pH-dependent speciation. |

Data Sources: EPA CompTox Dashboard, PubChem, and QSAR modeling based on structural fragments.

Part 2: Environmental Fate Dynamics

The environmental persistence of **1-(2,6-Dimethylphenoxy)acetone** is defined by two competing mechanisms: Abiotic Photolysis (Rapid) vs. Biotic Ether Cleavage (Slow).

Hydrolytic Stability (Abiotic)

- Mechanism: The aryl-alkyl ether linkage is chemically stable under standard environmental pH (pH 4–9).
- Observation: Unlike esters or amides, this molecule will not hydrolyze significantly in water. It persists until acted upon by light or microbes.
- Comparison: More persistent than ester-based herbicides (e.g., 2,4-D esters) which hydrolyze rapidly to the parent acid.

Photolysis (Abiotic - Primary Sink)

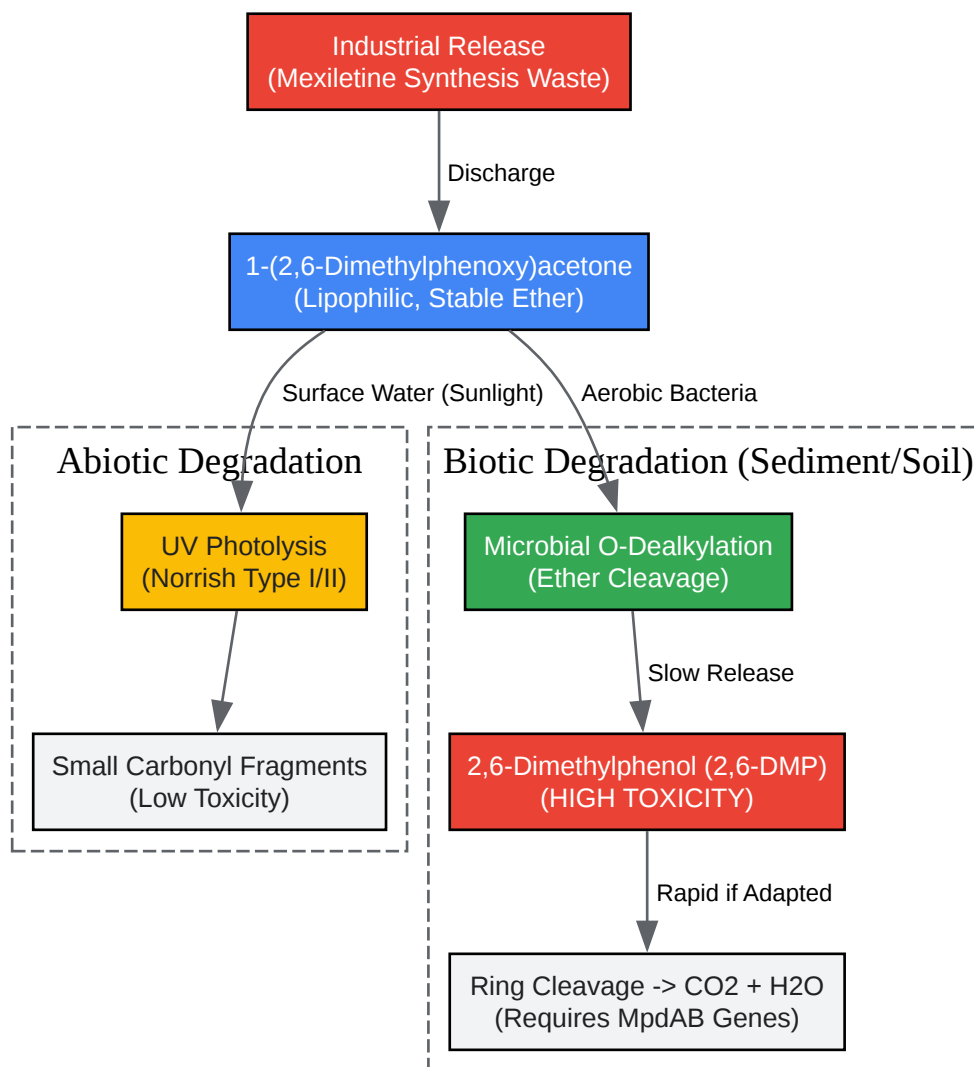
- Mechanism: The ketone functionality is susceptible to Norrish Type I and II degradation upon UV exposure.
- Pathway: Direct photolysis can cleave the C-C bond adjacent to the carbonyl, potentially releasing radical species or cyclizing.
- Impact: In clear surface waters, half-life is expected to be short (days). In turbid waters or soil, persistence increases significantly.

Biodegradation (Biotic - Secondary Sink)

- Mechanism: Bacterial metabolism requires O-dealkylation (ether cleavage) to release the parent 2,6-dimethylphenol.
- Enzymology: Requires specific monooxygenases (e.g., cytochrome P450 analogs in bacteria).
- Risk: The degradation product, 2,6-DMP, is more acutely toxic than the parent ether. The parent compound acts as a "reservoir," slowly releasing the toxic phenol.

Diagram 1: Environmental Fate Cascade

This diagram illustrates the transport and transformation logic, highlighting the release of the toxic precursor.



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Caption: Fate pathway showing photolysis as a detoxification route vs. biodegradation releasing the toxic 2,6-DMP intermediate.

Part 3: Ecotoxicological Impact Assessment

The toxicity profile of **1-(2,6-Dimethylphenoxy)acetone** is characterized by baseline narcosis (non-polar narcosis) until metabolic activation occurs.

Aquatic Toxicity (Predicted)

- Fish (LC50, 96h): Estimated 10–50 mg/L.
 - Mechanism: Disruption of membrane integrity due to lipophilicity.
 - Comparison: Less toxic than 2,6-Dimethylphenol (LC50 ~15 mg/L), as the phenolic -OH is blocked, reducing reactivity.
- Daphnia magna (EC50, 48h): Estimated 5–20 mg/L.
- Algae: Growth inhibition likely at moderate concentrations due to light attenuation and direct uptake.

The "Reservoir Effect"

The primary environmental risk is not the parent compound, but its role as a slow-release source of 2,6-Dimethylphenol.

- Scenario: An industrial spill settles into sediment.
- Process: Anaerobic or slow aerobic activity cleaves the ether bond.
- Result: Chronic release of 2,6-DMP into the pore water, affecting benthic organisms (worms, bottom-feeders) which are sensitive to phenolic compounds.

Part 4: Experimental Protocols for Validation

To validate the fate of this specific intermediate, researchers should not rely solely on generic phenoxy data. The following protocols are adapted for ether-ketone derivatives.

Protocol A: Determination of Hydrolytic Stability (OECD 111 Adapted)

Purpose: To confirm the stability of the ether linkage under environmental pH.

- Preparation: Prepare 100 mg/L solutions of **1-(2,6-Dimethylphenoxy)acetone** in sterile buffers at pH 4.0, 7.0, and 9.0.

- Incubation: Store in dark, thermostated glass vessels at 50°C (accelerated test) for 5 days.
- Analysis:
 - Aliquot samples at t=0, 24, 48, 120 hours.
 - Analyze via HPLC-UV (C18 column, Acetonitrile:Water gradient).
 - Critical Control: Monitor for the appearance of 2,6-Dimethylphenol (retention time shift).
- Interpretation: <10% degradation indicates hydrolytic stability (likely result).

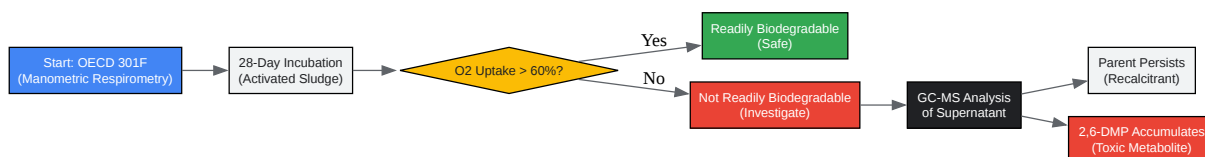
Protocol B: Ready Biodegradability (OECD 301F - Manometric Respirometry)

Purpose: To assess if the compound mineralizes or merely transforms.

- Inoculum: Activated sludge from a wastewater treatment plant (washed).
- Test System:
 - Test Item: 100 mg/L ThOD (Theoretical Oxygen Demand).
 - Reference: Sodium Benzoate.[\[3\]](#)
 - Toxicity Control: Test Item + Sodium Benzoate (to check if the ether inhibits bacteria).
- Measurement: Continuous monitoring of O₂ consumption over 28 days.
- Specific Analysis (Crucial Step):
 - At Day 28, extract the remaining broth with Ethyl Acetate.
 - Analyze via GC-MS.
 - Look for: Disappearance of parent peak vs. accumulation of 2,6-DMP.
 - Reasoning: If O₂ uptake is low but parent is gone, it may have only converted to the phenol (incomplete mineralization).

Diagram 2: Experimental Workflow (Biodegradation)

This workflow ensures differentiation between mineralization and toxic metabolite accumulation.



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Caption: Workflow distinguishing between complete mineralization and partial degradation into toxic phenols.

Part 5: References

- U.S. EPA CompTox Chemicals Dashboard. (2024). 1-(2,6-Dimethylphenoxy)-2-propanone (CAS 53012-41-2) Details and Predicted Properties. United States Environmental Protection Agency.[4] [\[Link\]](#)
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 104378, **1-(2,6-Dimethylphenoxy)acetone**.[\[1\]](#)[\[Link\]](#)
- Organisation for Economic Co-operation and Development (OECD). (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. [\[Link\]](#)
- Li, J., et al. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB. Applied and Environmental Microbiology. (Provides degradation pathways for the precursor). [\[Link\]](#)
- Carocci, A., et al. (2016).[\[5\]](#) Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues.[\[5\]](#) European Journal of Medicinal Chemistry. (Contextualizes the synthesis and biological activity). [\[Link\]](#)

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Sources

- 1. Page loading... [guidechem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2,6-xylenol, 576-26-1 [thegoodscentcompany.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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